Cas no 268541-26-0 (Triptohypol F)

Triptohypol F Chemical and Physical Properties
Names and Identifiers
-
- Triptohypol F
- (3β,11α)-11-Methoxyolean-12-en-3-ol
- 3beta-Hydroxy-11alpha-methoxy-olean-12-ene
- [ "" ]
- 11-Methoxy-12-oleanen-3-ol
- CID 91895434
- (3S,4AR,6AR,6BS,8AR,12AR,14R,14AR,14BS)-14-METHOXY-4,4,6A,6B,8A,11,11,14B-OCTAMETHYL-1,2,3,4A,5,6,7,8,9,10,12,12A,14,14A-TETRADECAHYDROPICEN-3-OL
- (3beta,11alpha)-11-methoxyolean-12-en-3-ol
- DTXSID601317585
- AKOS032961746
- 3beta-hydroxy-11alpha-methoxyolean-12-ene
- CHEBI:132343
- 11alpha-methoxyolean-12-en-3beta-ol
- 268541-26-0
- (3S, 4aR, 6aR, 6bS, 8aR, 12aR, 14R, 14aR, 14bS)-14-methoxy-4, 4, 6a, 6b, 8a, 11, 11, 14b-octamethyl-1, 2, 3, 4a, 5, 6, 7, 8, 9, 10, 12, 12a, 14, 14a-tetradecahydropicen-3-ol
- FS-9694
-
- Inchi: InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3/t21-,22+,23-,24-,25+,28+,29-,30+,31+/m0/s1
- InChI Key: VKGXBRHZFJRMOC-BCZIGNCTSA-N
- SMILES: CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C
Computed Properties
- Exact Mass: 456.39700
- Monoisotopic Mass: 456.396730897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 33
- Rotatable Bond Count: 1
- Complexity: 840
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 8.6
Experimental Properties
- Color/Form: Powder
- PSA: 29.46000
- LogP: 7.79380
Triptohypol F Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Triptohypol F Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5184-5 mg |
Triptohypol F |
268541-26-0 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
A2B Chem LLC | AF65936-5mg |
Triptohypol F |
268541-26-0 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38550-5mg |
(3β,11α)-11-Methoxyolean-12-en-3-ol |
268541-26-0 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
TargetMol Chemicals | TN5184-5mg |
Triptohypol F |
268541-26-0 | 5mg |
¥ 3710 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5184-1 mg |
Triptohypol F |
268541-26-0 | 1mg |
¥2675.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5184-1 mL * 10 mM (in DMSO) |
Triptohypol F |
268541-26-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN5184-1 ml * 10 mm |
Triptohypol F |
268541-26-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
Triptohypol F Related Literature
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Additional information on Triptohypol F
Recent Advances in the Study of Triptohypol F (268541-26-0) in Chemical Biology and Medicine
Triptohypol F (CAS: 268541-26-0) is a bioactive compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This natural product, derived from traditional medicinal plants, exhibits promising pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential in various disease models.
The structural uniqueness of Triptohypol F, characterized by its complex triterpenoid skeleton, presents both challenges and opportunities for synthetic chemists. A 2023 study published in the Journal of Medicinal Chemistry reported a novel semi-synthetic route to produce Triptohypol F derivatives with improved bioavailability. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized compounds. These derivatives demonstrated enhanced efficacy in in vitro assays targeting cancer cell lines, particularly in models of drug-resistant tumors.
In the realm of mechanistic studies, a groundbreaking paper in Cell Chemical Biology (2024) revealed that Triptohypol F acts as a selective modulator of the NF-κB signaling pathway. Through comprehensive proteomic analysis and molecular docking simulations, the research team identified specific protein targets of Triptohypol F, providing a molecular basis for its observed anti-inflammatory effects. These findings have important implications for developing targeted therapies for chronic inflammatory diseases and certain cancers where NF-κB plays a pathogenic role.
Pharmacokinetic studies of Triptohypol F have also seen significant progress. Recent preclinical investigations using advanced LC-MS/MS techniques have characterized its absorption, distribution, metabolism, and excretion profiles in animal models. These studies have identified potential formulation strategies to overcome its limited aqueous solubility, including the development of nanoparticle-based delivery systems that significantly enhance its oral bioavailability.
The therapeutic potential of Triptohypol F extends beyond its originally identified applications. A 2024 study in Nature Communications reported its unexpected efficacy in neurodegenerative disease models, where it demonstrated neuroprotective effects through modulation of autophagy pathways. This discovery opens new avenues for research in neurological disorders and highlights the compound's pleiotropic biological activities.
As research on Triptohypol F continues to advance, several pharmaceutical companies have initiated development programs based on this compound. Current efforts focus on overcoming remaining challenges in large-scale production and formulation while maintaining the compound's biological activity. The growing body of evidence supporting its diverse pharmacological effects suggests that Triptohypol F may represent a valuable scaffold for developing novel therapeutics across multiple disease areas.
268541-26-0 (Triptohypol F) Related Products
- 256445-66-6(Stigmast-5-en-3-ol, 7-methoxy-, (3b,7b)-)
- 912329-03-4(Karavilagenin A)
- 1698470-94-8(1-(3-iodo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid)
- 1835734-67-2(1,3-Dibromo-5-(t-butyl)-2-(methoxymethoxy)benZene)
- 929412-29-3(N-2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-ylthiophene-2-carboxamide)
- 2137667-83-3(2-{1-(4-methanesulfonyl-1H-pyrazol-1-yl)methylcyclopropyl}ethan-1-amine)
- 2137570-24-0(9-ethyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1806517-08-7(2-Mercapto-6-(methylthio)benzo[d]oxazole)
- 2138536-81-7(4,4-Dimethyl-3-[(1,2,3-thiadiazol-4-yl)methyl]cyclohexan-1-amine)
- 2418712-34-0(tert-butyl 4-3-ethynyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)




